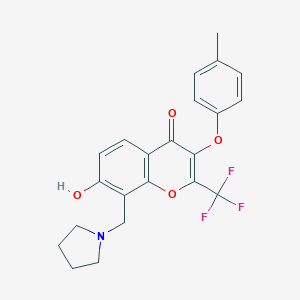![molecular formula C22H17ClN2O3S B285165 2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B285165.png)
2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate in cancer cells is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of topoisomerase I and II enzymes, which are involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory activity and can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines and can be used as a potential lead compound for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate. One of the most promising directions is the development of new anti-cancer drugs based on the structure of this compound. This compound can be used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. Another future direction is the study of the mechanism of action of this compound in cancer cells. Further studies are needed to fully understand the molecular mechanisms underlying the anti-cancer activity of this compound. Finally, the study of the potential applications of this compound in other fields such as neuroprotection and inflammation is also an area of future research.
Synthesemethoden
The synthesis of 2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been reported using various methods. One of the most common methods involves the reaction of 2-chlorobenzyl bromide with 4-oxo-5-phenylthieno[2,3-d]pyrimidine-3-carboxylic acid in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. This reaction results in the formation of the desired compound with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various animal models.
Eigenschaften
Molekularformel |
C22H17ClN2O3S |
|---|---|
Molekulargewicht |
424.9 g/mol |
IUPAC-Name |
(2-chlorophenyl)methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate |
InChI |
InChI=1S/C22H17ClN2O3S/c1-14(22(27)28-11-16-9-5-6-10-18(16)23)25-13-24-20-19(21(25)26)17(12-29-20)15-7-3-2-4-8-15/h2-10,12-14H,11H2,1H3 |
InChI-Schlüssel |
SAPDVJHXJCOBJL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC1=CC=CC=C1Cl)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C(=O)OCC1=CC=CC=C1Cl)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)